Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methyl group at the 2’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products:
Oxidation: 2’-methyl[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-methyl[1,1’-biphenyl]-3-methanol
Substitution: 2’-methyl-4-nitro[1,1’-biphenyl]-3-carboxylate
Scientific Research Applications
Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
2-Methyl-4-nitro[1,1’-biphenyl]-3-carboxylate: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness: Methyl 2’-methyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the biphenyl core. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Biological Activity
Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a carboxylate group and a methyl substituent. Its molecular formula is C16H16O2. The presence of functional groups such as the carboxylate enhances its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing inhibitory effects that suggest it may serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which could make it a candidate for further investigation in treating inflammatory diseases .
Cancer Research
One of the most promising areas of research involves its role as an inhibitor of the c-Myc transcription factor, which is implicated in many cancers. A derivative of this compound demonstrated significant inhibition of c-Myc-Max dimerization with an IC50 value of 34.8 μM, indicating its potential as an anti-cancer agent . This inhibition leads to a decrease in cell proliferation in c-Myc over-expressing cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The specific pathways involved can vary based on the target but often include:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it may inhibit their function.
- Receptor Modulation : The compound may alter receptor activity, influencing downstream signaling pathways that affect cell behavior.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Methyl-1,1’-biphenyl | Lacks carboxylic acid functionality | More hydrophobic; different reactivity |
2-Methyl-4-nitro[1,1’-biphenyl]-3-carboxylate | Contains a nitro group | Altered chemical and biological properties |
2-Methyl-[1,1’-biphenyl]-3-ol | Contains hydroxyl instead of carboxylic acid | Different functional group leads to distinct reactivity |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant inhibition at higher concentrations .
- Cancer Cell Line Study : In research focusing on c-Myc inhibition, this compound was shown to induce cell cycle arrest in cancer cell lines. This effect was linked to reduced expression of c-Myc target genes .
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYVIUQUMGHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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